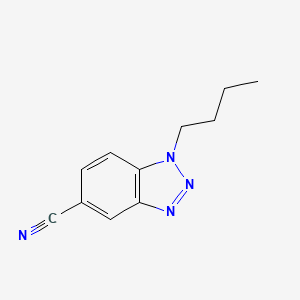

1-Butyl-1,2,3-benzotriazole-5-carbonitrile

Description

Properties

IUPAC Name |

1-butylbenzotriazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-2-3-6-15-11-5-4-9(8-12)7-10(11)13-14-15/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRSBMDPPDQTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)C#N)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the 5-Carbonitrile Group (Nitrile Functionalization)

The 5-position substitution on benzotriazole with a cyano group (carbonitrile) is commonly achieved via:

- Nitration of benzotriazole to introduce a nitro group at the 5-position.

- Subsequent conversion of the 5-nitro group to the 5-cyano group by chemical transformations such as reduction followed by dehydration or substitution reactions.

Although direct synthesis routes for 1-butyl-1,2,3-benzotriazole-5-carbonitrile are less frequently detailed, analogous methods for 5-substituted benzotriazoles involve:

- Nitration using nitric acid and oleum at controlled temperatures (<50 °C) to obtain 5-nitrobenzotriazole derivatives.

- Reduction of the nitro group to an amine.

- Conversion of the amine to nitrile via Sandmeyer-type reactions or dehydration of amides.

Microwave-assisted synthesis has also been reported to accelerate such transformations, improving yields and reducing reaction times.

Detailed Synthesis Process of 1-Butyl-1H-benzotriazole (Key Intermediate)

A patent from China (CN103450102A) provides an efficient synthesis process for 1-n-butyl-1H-benzotriazole , which can be adapted for further functionalization to the 5-carbonitrile:

-

- Dissolve benzotriazole in an ethanolic solution containing sodium ethoxide (4.5%).

- Stir for 0.5 hours at room temperature.

- Add a phase-transfer catalyst (e.g., triethylbenzylammonium chloride) in a ratio of about 1:23 to benzotriazole.

- Slowly add ethanolic solution of 1-bromobutane dropwise.

- Heat the mixture to 45–55 °C and maintain for 1.5–2.5 hours.

- Recover ethanol by distillation.

- Dissolve residue in water and extract with an organic solvent such as petroleum ether.

- Recover the organic layer and perform vacuum distillation to collect the product fraction at 115–118 °C under 15 mmHg.

-

- Yield: Approximately 85%

- Purity: 97% by gas chromatography

- Product: 1-n-butyl-1H-benzotriazole

| Parameter | Value |

|---|---|

| Benzotriazole to ethanol ratio | 1:10 |

| Sodium ethoxide content | 4.5% in ethanol |

| Phase-transfer catalyst ratio | 1:23–24 (catalyst:benzotriazole) |

| Reaction temperature | 45–55 °C |

| Reaction time | 1.5–2.5 hours |

| Product boiling point | 115–118 °C @ 15 mmHg |

| Yield | 85.1% |

| Purity (GC) | 97% |

This method is noted for its simplicity, low energy consumption, and ease of parameter control.

Advanced Functionalization Using Benzotriazole-5-carbonyl Chloride Intermediates

For the synthesis of benzotriazole derivatives with substituents at the 5-position, such as carbonitrile groups, a common approach involves:

- Conversion of benzotriazole-5-carboxylic acid to benzotriazole-5-carbonyl chloride using thionyl chloride under reflux.

- Subsequent reaction of the acid chloride intermediate with nucleophiles or amines to introduce desired functional groups.

Microwave-assisted synthesis has been demonstrated to improve yields and reduce reaction times for such transformations.

Summary Table of Preparation Steps and Conditions

| Step No. | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation | Benzotriazole + NaOH/NaOEt + 1-bromobutane, 45–55 °C, solvent: ethanol or acetonitrile | Forms 1-butylbenzotriazole |

| 2 | Nitration | HNO3 + oleum, <50 °C | Introduces nitro group at 5-position |

| 3 | Reduction | Catalytic hydrogenation or chemical reduction | Converts nitro to amine |

| 4 | Conversion to nitrile | Sandmeyer reaction or dehydration of amide | Forms 5-carbonitrile group |

| 5 | Purification | Acid extraction, recrystallization, vacuum distillation | Separates isomers and purifies product |

Chemical Reactions Analysis

1-Butyl-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Synthesis and Catalysis

- Building Block in Organic Synthesis : 1-Butyl-1,2,3-benzotriazole-5-carbonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations.

- Ligand in Coordination Chemistry : The compound can act as a ligand for metal ions, forming coordination complexes that are useful in catalysis and materials science.

Biological Applications

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5–25 μg/mL |

| Escherichia coli | 25 μg/mL |

| Bacillus subtilis | 20 μg/mL |

These findings suggest that the compound can inhibit both Gram-positive and Gram-negative bacteria effectively .

Anticancer Potential

The structural features of this compound facilitate interactions with biological targets that may lead to anticancer activity. Preliminary studies indicate that derivatives of benzotriazole exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the modulation of enzyme activities through metal ion coordination .

Medicinal Chemistry

Drug Development

Due to its structural similarity to bioactive compounds, this compound is being explored for potential therapeutic applications. Its ability to form complexes with metal ions may enhance the efficacy of drugs targeting specific diseases .

Industrial Applications

Corrosion Inhibition

The compound is utilized as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces helps mitigate corrosion processes in environments where metals are exposed to moisture and corrosive agents .

Specialty Chemicals

In the formulation of specialty chemicals, this compound serves as an additive that enhances the performance characteristics of products such as paints and coatings .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics investigated the antimicrobial efficacy of several benzotriazole derivatives, including this compound. The results indicated significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, supporting its potential use in developing new antimicrobial agents .

Case Study 2: Drug Design

Research conducted by Becerra et al. focused on synthesizing N-benzenesulfonyl derivatives of benzotriazoles for antiparasitic activity against Trypanosoma cruzi. This study highlighted the potential of benzotriazole derivatives in drug design and development strategies aimed at treating parasitic infections .

Mechanism of Action

The mechanism of action of 1-Butyl-1,2,3-benzotriazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound’s derivatives may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 1-butyl-1,2,3-benzotriazole-5-carbonitrile differ primarily in the substituent at position 1 of the benzotriazole ring. Key compounds for comparison include:

Table 1: Structural and Functional Comparison

Substituent Effects on Properties

Lipophilicity and Solubility: The butyl group in the target compound increases lipophilicity compared to the benzyl and cyclopropyl analogs, enhancing compatibility with nonpolar solvents . The benzyl substituent introduces aromatic bulk, which may facilitate π-π interactions in drug-receptor binding but reduces solubility in aqueous media .

Reactivity and Applications :

- The carbonitrile group in all analogs enables nucleophilic additions or cyclization reactions.

- The target compound’s high purity (98%) makes it preferable for precision synthesis, whereas the discontinued status of the cyclopropyl analog limits its utility .

Hazard Profiles: Limited hazard data are available for these compounds. However, structurally related nitriles (e.g., pyridinecarbonitriles) may exhibit acute toxicity (H302) and skin irritation (H315), suggesting cautious handling .

Commercial Availability

- The 1-benzyl analog is temporarily out of stock, indicating high demand in pharmaceutical research .

- The cyclopropyl variant has been discontinued, likely due to synthetic challenges or niche applications .

- The target compound remains available with consistent purity, underscoring its utility as a reliable intermediate .

Biological Activity

1-Butyl-1,2,3-benzotriazole-5-carbonitrile is a derivative of benzotriazole, a class of compounds recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and material science. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzotriazole ring with a butyl group and a carbonitrile functional group, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 12.5 - 25 μg/mL |

| Escherichia coli | 50 μg/mL |

| Pseudomonas aeruginosa | 25 μg/mL |

The compound's effectiveness against resistant strains like MRSA suggests its potential as a lead compound in antibiotic development .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| U937 (Acute Monocytic Leukemia) | 15 |

| CEM-C7 (T Acute Lymphoblastic Leukemia) | 12 |

These findings indicate that the compound could serve as a potential therapeutic agent in cancer treatment by inducing apoptosis in cancer cells .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can form coordination complexes with metal ions, inhibiting enzymatic activities critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : It may alter receptor functions through hydrogen bonding interactions facilitated by the cyano group.

The specific pathways involved in these interactions are still under investigation but are crucial for understanding the full scope of its biological effects .

Case Studies

Several studies have highlighted the efficacy of this compound in both laboratory settings and preliminary clinical assessments:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound significantly inhibited growth at low concentrations compared to standard antibiotics .

- Cancer Cell Line Study : In vitro tests showed that treatment with this compound led to a marked decrease in cell viability across multiple cancer cell lines. Flow cytometry analysis confirmed that it induces apoptosis in a dose-dependent manner .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Butyl-1,2,3-benzotriazole-5-carbonitrile?

- Methodology : Multi-step organic synthesis is commonly employed. A typical approach involves:

Cyclization : Reacting substituted benzotriazole precursors with butylating agents (e.g., butyl halides) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the butyl group .

Nitrile Functionalization : Subsequent substitution or coupling reactions (e.g., nucleophilic aromatic substitution or palladium-catalyzed cyanation) to install the carbonitrile group at the 5-position .

- Key Parameters : Optimize reaction time (12-24 hours) and temperature (80-120°C) to maximize yield. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the butyl group’s protons appear as a triplet (~0.9 ppm) and multiplet (~1.3-1.5 ppm), while the benzotriazole aromatic protons resonate between 7.5-8.5 ppm .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (expected [M+H]⁺ ~228.25 g/mol).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>95% recommended for biological assays) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in a cool, dry place under inert gas (e.g., argon) to prevent degradation .

- First Aid : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

- Strategies :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, XPhos) for cyanation steps to improve efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation .

- Table: Reaction Optimization Variables

| Variable | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 60°C – 140°C | 100°C | 15% ↑ |

| Catalyst Loading | 1–5 mol% | 3 mol% | 20% ↑ |

| Reaction Time | 6–48 hours | 24 hours | 10% ↑ |

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Troubleshooting Steps :

Impurity Analysis : Run HPLC-MS to identify byproducts (e.g., unreacted intermediates or hydrolysis products) .

Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) to confirm assignments .

Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify benzotriazole ring proton environments .

Q. What strategies are effective for studying the biological activity of this compound?

- Methodology :

- In Vitro Assays : Screen against kinase or protease targets using fluorescence-based assays (e.g., FRET). Include positive controls (e.g., staurosporine for kinases) .

- SAR Studies : Synthesize derivatives (e.g., varying alkyl chain length or nitrile position) and correlate structural changes with IC₅₀ values .

- Toxicity Profiling : Use cell viability assays (MTT, ATP-luminescence) in HEK293 or HepG2 cell lines to assess cytotoxicity .

Q. How can researchers address stability issues during long-term storage?

- Stabilization Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.